molecular formula C22H20BrClN2O3 B11301517 1-(4-Bromophenyl)-7-chloro-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Bromophenyl)-7-chloro-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11301517
M. Wt: 475.8 g/mol
InChI Key: YZQQYWGRKQZWJZ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-7-chloro-2-[3-(dimethylamino)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a chromeno-pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-7-chloro-2-[3-(dimethylamino)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Chromeno Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and aldehydes.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with an amine derivative.

    Bromination and Chlorination: The bromine and chlorine atoms are introduced through halogenation reactions using reagents like bromine and chlorine gas or their respective halogenating agents.

    Attachment of the Dimethylaminopropyl Group: This step involves a nucleophilic substitution reaction where the dimethylaminopropyl group is attached to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-7-chloro-2-[3-(dimethylamino)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-Bromophenyl)-7-chloro-2-[3-(dimethylamino)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-7-chloro-2-[3-(dimethylamino)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-2-[3-(dimethylamino)propyl]-1H-pyrrole-3,9-dione: Lacks the chromeno moiety.

    7-Chloro-2-[3-(dimethylamino)propyl]-1H,2H,3H-chromeno[2,3-c]pyrrole-3,9-dione: Lacks the bromophenyl group.

Uniqueness

1-(4-Bromophenyl)-7-chloro-2-[3-(dimethylamino)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to the presence of both the bromophenyl and chromeno moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H20BrClN2O3

Molecular Weight

475.8 g/mol

IUPAC Name

1-(4-bromophenyl)-7-chloro-2-[3-(dimethylamino)propyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H20BrClN2O3/c1-25(2)10-3-11-26-19(13-4-6-14(23)7-5-13)18-20(27)16-12-15(24)8-9-17(16)29-21(18)22(26)28/h4-9,12,19H,3,10-11H2,1-2H3

InChI Key

YZQQYWGRKQZWJZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

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